N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide segment contributes to lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O5/c1-26-17-6-11(7-18(27-2)19(17)28-3)20(25)23-10-13-9-16(29-24-13)14-5-4-12(21)8-15(14)22/h4-9H,10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAKWKVQAQDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H18F2N2O5
- Molecular Weight: 404.4 g/mol
- CAS Number: 1021216-61-4
- Purity: Typically 95% .
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various cellular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression .
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines.
Case Study: In Vitro Assays
In a comparative study involving several cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Standard Drugs for Comparison: Doxorubicin and Vandetanib.
The results indicated:
- The compound exhibited an IC50 value of approximately 6.75 ± 0.19 μM against the A549 cell line.
- It showed moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells .
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
Scientific Research Applications
The biological activity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is primarily attributed to its structural components that allow interaction with various cellular targets.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. A notable study compared the effects of this compound with standard chemotherapeutic agents such as Doxorubicin and Vandetanib.
In Vitro Assays
The following table summarizes the results from a comparative study involving several lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The compound exhibited an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line, indicating high activity compared to standard chemotherapeutics.
Case Study 1: Lung Cancer Cell Lines
In a detailed analysis of the compound's efficacy against lung cancer cell lines (A549, HCC827), it was found that while it showed promising antitumor properties, there was moderate cytotoxicity observed against normal lung fibroblasts (MRC-5). This suggests a need for further optimization to enhance selectivity towards cancer cells.
Comparison with Similar Compounds
Structural Analogues
The target compound’s benzamide core and heterocyclic substituents align with several pharmacologically active derivatives:
- Benzimidazole Derivatives: Compound 51 (N-(6-cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide) replaces the oxazole with a benzimidazole ring and adds a cyano group. Benzimidazoles exhibit enhanced planar geometry, which may improve DNA intercalation or enzyme binding compared to oxazoles .
- Thiazole Derivatives: N-(3-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide () features a thiazole ring with halogenated aryl groups.
- Pesticide Analogs: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the 2,4-difluorophenyl motif, a key feature in agrochemicals for herbicidal activity. The pyridine-carboxamide scaffold differs but highlights fluorine’s role in enhancing environmental stability .
Key Structural Differences :
| Compound | Core Heterocycle | Key Substituents | Potential Impact |
|---|---|---|---|
| Target Compound | 1,2-Oxazole | 2,4-Difluorophenyl, trimethoxybenzamide | Rigidity, metabolic stability, lipophilicity |
| Benzimidazole Derivative 51 | Benzimidazole | Cyano, phenyl, trimethoxybenzamide | Planar structure, enzyme/DNA interaction |
| Thiazole Derivative (6a) | Thiazole | 3-Chloro-4-fluorophenyl, 4-fluorophenyl | Redox activity, hydrogen bonding |
| Diflufenican | Pyridine | 2,4-Difluorophenyl, trifluoromethylphenoxy | Herbicidal activity, environmental persistence |
Physicochemical Properties
- Lipophilicity : The trimethoxybenzamide group increases logP values, as seen in compound 51 (). This enhances membrane permeability but may reduce aqueous solubility .
- Fluorine Effects : The 2,4-difluorophenyl group (shared with diflufenican) improves metabolic stability and binding via hydrophobic and electrostatic interactions .
- Heterocyclic Influence : Oxazoles’ lower basicity compared to benzimidazoles or thiazoles may reduce protonation-dependent solubility in physiological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
